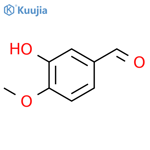

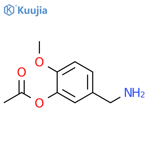

Cas no 881-57-2 (O-Acetyl Isovanillin)

O-Acetyl Isovanillin Proprietà chimiche e fisiche

Nomi e identificatori

-

- 5-Formyl-2-methoxyphenyl acetate

- O-Acetyl Isovanillin

- 3-Acetoxy-4-methoxybenzaldehyde

- (5-formyl-2-methoxyphenyl) acetate

- Benzaldehyde, 3-(acetyloxy)-4-methoxy-

- CHEMBRDG-BB 9071542

- 3-Hydroxy-p-anisaldehyde Acetate

- 5-formyl-2-methoxyphenyl acetate(SALTDATA: FREE)

- acetylisovanillin

- isovanillin acetate

- O-acetyl isovanilline

- Acetic Acid 5-Formyl-2-methoxyphenyl Ester

- ZVPGTXJXZIXWGR-UHFFFAOYSA-N

- 6372AJ

- KM2586

- TRA0002179

- 3-Hydroxy-4-methoxybenzaldehyde, acetate

- SY017392

- AB0059588

- 3-(Acetyloxy)-4-methoxybenzaldehyde (ACI)

- p-Anisaldehyde, 3-hydroxy-, acetate (7CI, 8CI)

- O-Acetylisovanillin

- 5-Formyl-2-methoxyphenylacetate

- AKOS006242943

- 881-57-2

- CS-0155021

- ACETIC ACID 5-FORMYL-2-METHOXY-PHENYL ESTER

- AS-31349

- MFCD00266441

- DA-16904

- ALBB-026349

- DTXSID00399300

- 3-(Acetyloxy)-4-methoxy-benzaldehyde; 3-Hydroxy-p-anisaldehyde Acetate; 3-Acetoxy-4-methoxybenzaldehyde; 5-Formyl-2-methoxyphenyl Acetate

- BP-13409

- A2946

- SCHEMBL871742

-

- MDL: MFCD00266441

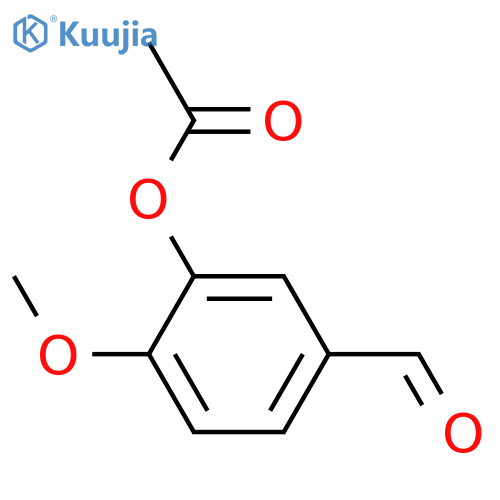

- Inchi: 1S/C10H10O4/c1-7(12)14-10-5-8(6-11)3-4-9(10)13-2/h3-6H,1-2H3

- Chiave InChI: ZVPGTXJXZIXWGR-UHFFFAOYSA-N

- Sorrisi: O=CC1C=C(OC(C)=O)C(OC)=CC=1

Proprietà calcolate

- Massa esatta: 194.05800

- Massa monoisotopica: 194.05790880g/mol

- Conta atomi isotopi: 0

- Conta donatori di obbligazioni idrogeno: 0

- Conta accettatore di obbligazioni idrogeno: 4

- Conta atomi pesanti: 14

- Conta legami ruotabili: 4

- Complessità: 214

- Conteggio di unità legate in modo Covalent: 1

- Conto di stereocentri atomici definito: 0

- Conta stereocentri atomici non definiti: 0

- Conto stereocentrico definito delle obbligazioni: 0

- Conto stereocenter di bond non definito: 0

- Superficie polare topologica: 52.6

- XLogP3: 0.8

Proprietà sperimentali

- Punto di fusione: 85.0 to 89.0 deg-C

- Punto di ebollizione: 293℃ at 760 mmHg

- Punto di infiammabilità: 127.4℃

- PSA: 52.60000

- LogP: 1.43300

O-Acetyl Isovanillin Informazioni sulla sicurezza

-

Simbolo:

- Prompt:avviso

- Dichiarazione di pericolo: H315-H319

- Dichiarazione di avvertimento: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313

O-Acetyl Isovanillin Dati doganali

- CODICE SA:2915390090

- Dati doganali:

Codice doganale cinese:

2915390090Panoramica:

2915390090. altri esteri di acetato. Condizioni regolamentari: AB (modulo di sdoganamento per le merci in entrata, modulo di sdoganamento per le merci in entrata, modulo di sdoganamento per le merci in uscita). Tariffa MFN:5,5%. Tariffa generale:30,0%

Elementi di dichiarazione:

Nome del prodotto, contenuto del componente, uso per

Condizioni regolamentari:

A. Modulo di sdoganamento per le merci in entrata

B. Modulo di sdoganamento per le merci in uscitaCategoria ispezione e quarantena:

R. Vigilanza sanitaria e ispezione degli alimenti importati

S. Vigilanza sanitaria e ispezione degli alimenti esportati

M. Ispezione delle merci importate

N. Ispezione delle merci all'esportazioneRiassunto:

2915390090. esteri dell'acido acetico. IVA: 17,0%. Tasso di sconto fiscale: 13,0%. Condizioni di vigilanza: AB (certificato di ispezione per le merci verso l'interno, certificato di ispezione per le merci verso l'esterno). Tariffa MFN:5,5%. Tariffa generale:30,0%

O-Acetyl Isovanillin Prezzodi più >>

| Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1225661-25g |

3-Acetoxy-4-methoxybenzaldehyde |

881-57-2 | 98% | 25g |

¥458.00 | 2024-04-27 | |

| abcr | AB222079-5 g |

5-Formyl-2-methoxyphenylacetate, 95%; . |

881-57-2 | 95% | 5g |

€108.70 | 2023-01-26 | |

| Apollo Scientific | OR322864-5g |

3-Acetoxy-4-methoxybenzaldehyde |

881-57-2 | 98+% | 5g |

£15.00 | 2025-03-21 | |

| Alichem | A019108519-25g |

5-Formyl-2-methoxyphenyl acetate |

881-57-2 | 97% | 25g |

$554.88 | 2023-08-31 | |

| eNovation Chemicals LLC | D781436-25g |

3-Acetoxy-4-methoxybenzaldehyde |

881-57-2 | >97% | 25g |

$90 | 2024-07-20 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A2946-25g |

O-Acetyl Isovanillin |

881-57-2 | 98.0%(GC) | 25g |

¥1310.0 | 2022-06-10 | |

| TRC | A179735-1g |

O-Acetyl Isovanillin |

881-57-2 | 1g |

$ 87.00 | 2023-09-09 | ||

| A2B Chem LLC | AB64133-5g |

5-Formyl-2-methoxyphenyl acetate |

881-57-2 | 97% | 5g |

$22.00 | 2024-04-19 | |

| eNovation Chemicals LLC | D781436-1g |

3-Acetoxy-4-methoxybenzaldehyde |

881-57-2 | >97% | 1g |

$45 | 2025-02-21 | |

| Aaron | AR003JHT-1g |

5-formyl-2-methoxyphenyl acetate |

881-57-2 | 97% | 1g |

$5.00 | 2025-01-22 |

O-Acetyl Isovanillin Metodo di produzione

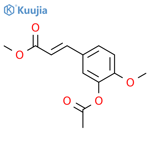

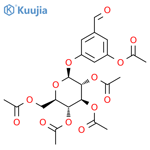

Synthetic Routes 1

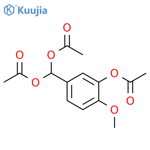

Synthetic Routes 2

2.1 Reagents: Ceric ammonium nitrate Solvents: Acetonitrile ; 4 h, rt

Synthetic Routes 3

Synthetic Routes 4

1.2 Reagents: Water

Synthetic Routes 5

Synthetic Routes 6

Synthetic Routes 7

Synthetic Routes 8

Synthetic Routes 9

Synthetic Routes 10

2.1 Reagents: Ceric ammonium nitrate Solvents: Acetonitrile ; 4 h, rt

Synthetic Routes 11

Synthetic Routes 12

Synthetic Routes 13

Synthetic Routes 14

Synthetic Routes 15

1.2 Reagents: Triphenylphosphine Solvents: Dichloromethane

Synthetic Routes 16

2.1 Reagents: Ozone Solvents: Methanol , Dichloromethane

2.2 Reagents: Triphenylphosphine Solvents: Dichloromethane

O-Acetyl Isovanillin Raw materials

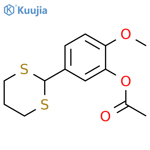

- Phenol, 5-(1,3-dithian-2-yl)-2-methoxy-, 1-acetate

- β-D-Glucopyranoside, 3-(acetyloxy)-5-[(1E)-2-[3-(acetyloxy)-4-methoxyphenyl]ethenyl]phenyl, tetraacetate (9CI)

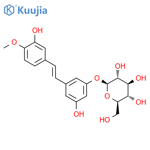

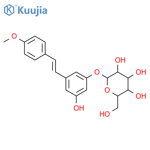

- Isovanillin

- Rhapontin

- Phenol, 5-(aminomethyl)-2-methoxy-, 1-acetate

- 2-Propenoic acid, 3-[3-(acetyloxy)-4-methoxyphenyl]-, methyl ester

- Desoxyrhaponticin

- [3-(acetyloxy)-4-methoxyphenyl]methanediyl diacetate

O-Acetyl Isovanillin Preparation Products

O-Acetyl Isovanillin Letteratura correlata

-

C. Leroy,C. Bonhomme,L. Bonhomme-Coury,E. Letavernier,M. Daudon,V. Frochot,J. P. Haymann,S. Rouzière,I. T. Lucas,F. Babonneau,A. Abou-Hassan Lab Chip, 2016,16, 1157-1160

-

Sujin Lee,Juhee Hong Soft Matter, 2016,12, 2325-2333

-

3. Book reviews

-

H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983

881-57-2 (O-Acetyl Isovanillin) Prodotti correlati

- 881-68-5(Vanillin acetate)

- 58534-64-8(3,4-bis(acetyloxy)benzoic acid)

- 6635-24-1(3,4,5-tris(Acetyloxy)benzoic Acid)

- 6318-20-3(Acetylsyringic Acid)

- 71932-18-8(3,4,5-Triacetoxybenzaldehyde)

- 72207-94-4(Ethylvanillin acetate)

- 34231-78-2(3-Acetoxybenzaldehyde)

- 10543-12-1(4-(Acetyloxy)-3-methoxybenzoic Acid)

- 2954726-57-7([(2S)-1,2,4-trimethylpiperazin-2-yl]methanol)

- 1155033-89-8(3-[(2-methoxyphenyl)methyl]-2-sulfanylidene-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-4-one)